molecular formula C9H16O2 B1282016 Ethyl 3-ethylpent-2-enoate CAS No. 15249-93-1

Ethyl 3-ethylpent-2-enoate

Cat. No. B1282016
CAS RN: 15249-93-1
M. Wt: 156.22 g/mol
InChI Key: HULZRAVBXKKDEB-UHFFFAOYSA-N
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Description

Ethyl 3-ethylpent-2-enoate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, and they often have distinctive odors and are used in a variety of applications including fragrances, flavors, and as solvents. While the specific compound ethyl 3-ethylpent-2-enoate is not directly mentioned in the provided papers, the papers do discuss related ethyl esters and their properties, which can provide insight into the characteristics of ethyl 3-ethylpent-2-enoate.

Synthesis Analysis

The synthesis of related ethyl esters can involve various chemical reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a coupling reaction catalyzed by a ruthenium complex, which suggests that transition metal-catalyzed reactions could be a viable pathway for synthesizing similar compounds like ethyl 3-ethylpent-2-enoate . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate demonstrates the use of reagents such as N,N-dimethylformamide dimethyl acetal in the preparation of ethyl esters with complex substituents .

Molecular Structure Analysis

The molecular structure of ethyl esters can be determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, revealing steric hindrance around the tetrasubstituted alkene moiety . Similarly, DFT calculations were used to analyze the molecular conformation and vibrational spectra of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, which could also be applied to ethyl 3-ethylpent-2-enoate to predict its structure and properties .

Chemical Reactions Analysis

Ethyl esters can undergo various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles, for example, leads to the transformation into ethyl 2-aminopropenoate with different substituents, indicating that nucleophilic substitution reactions are relevant for this class of compounds . Cycloaddition reactions are also possible, as demonstrated by ethyl (Z)-3-fluoropropenoate, which reacts with dienes to give cycloadducts10. These types of reactions could potentially be applied to ethyl 3-ethylpent-2-enoate to create new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters can be influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as cyano or ester functionalities can affect the stability and reactivity of the molecule . The solvent effects on the radical copolymerization of ethyl 3-oxo-4-pentenoate with styrene indicate that the environment can significantly impact the behavior of ethyl esters . Additionally, the tautomeric equilibrium of ethyl 3-oxo-4-pentenoate between its ketonic and enolic forms suggests that ethyl 3-ethylpent-2-enoate may also exhibit tautomerism, which could affect its reactivity and physical properties .

Scientific Research Applications

  • Organic Synthesis

    • Ethyl 3-ethylpent-2-enoate is a chemical substance used in organic synthesis . The specific applications and methods of use in this field would depend on the reactions that this compound can undergo. For example, it might be used as a starting material or intermediate in the synthesis of other organic compounds .
  • Synthesis of Coumarin Derivatives

    • A study has shown that Ethyl 3-ethylpent-2-enoate can be used in the synthesis of coumarin derivatives . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Chemical Analysis

    • Ethyl 3-ethylpent-2-enoate can be used in chemical analysis . It can be characterized using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and purity .
  • Synthesis of 1,3-Dinitropropanes

    • Ethyl 3-ethylpent-2-enoate could potentially be used in the synthesis of 1,3-dinitropropanes . The Henry reaction was performed using microwave heating within the deep eutectic solvent (DES) choline chloride/urea (ChCl/urea) which acted as both the catalyst and solvent for the reaction . The optimisation of the conditions (temperature, heating mode, time, DES) allowed 1,3-dinitropropane derivatives to be obtained .
  • Synthesis of Ethyl (E) 2-Cyano-3 Substituted Aryl/Alkyl Acrylate Compounds

    • Ethyl 3-ethylpent-2-enoate can be used in the synthesis of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds . Different aryl/alkyl aldehydes on reaction with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) can produce these compounds .

Safety And Hazards

Ethyl 3-ethylpent-2-enoate is associated with several hazard statements including H227, H315, H319, and H335 . These indicate that the compound is combustible and can cause skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name

ethyl 3-ethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-8(5-2)7-9(10)11-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULZRAVBXKKDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502228
Record name Ethyl 3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethylpent-2-enoate

CAS RN

15249-93-1
Record name Ethyl 3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Popják, JL Rabinowitz, JM Baron - Biochemical Journal, 1969 - portlandpress.com
… The ethyl 3-ethylpent-2-enoate fraction (170mg.) gave, after reduction with LiAlH4, 120mg. … The ir spectrum of this specimen was very similar to that of the ethyl 3-ethylpent-2-enoate. …
Number of citations: 55 portlandpress.com
FB Armstrong, EL Lipscomb, DHG Crout… - Journal of the Chemical …, 1985 - pubs.rsc.org
… ethyl 3ethylpent-2-enoate and ethyl 3-ethylpent-3-enoate (1 : 1). Ethyl 3-ethylpent-2-enoate … In this system, ethyl 3-ethylpent-2-enoate was eluted first [purity > 95% (nmr)]; 6 5.6 (1 H, s, …
Number of citations: 9 pubs.rsc.org
G Balavoine, DHR Barton, J Boivin, A Gref… - Tetrahedron, 1988 - Elsevier
Six saturated hydrocarbons (cyclohexane, 3-ethylpentane, methylcyclopentane, cis - and trans -decalin and adamantane) were oxidised by the Gif IV system (iron catalyst, oxygen, zinc, …
Number of citations: 47 www.sciencedirect.com
NS Mirzabekova, NE Kuz'mina, OI Lukashov… - Russian Journal of …, 2008 - Springer
A number of permethrinic acid ethyl ester derivatives having various substituents [Et, Pr, Ph, Ph(CH 2 ) n (n = 1, 2), etc.] in position 2 of the cyclopropane ring were synthesized, and their …
Number of citations: 12 link.springer.com
P Szczesniak, M Pieczykolan… - The Journal of Organic …, 2016 - ACS Publications
… Yield 1.3 g (63%) starting from 1.5 g (13.14 mmol) of ethyl 3-ethylpent-2-enoate; purification by column chromatography on silica gel (15% AcOEt in hexanes); colorless oil; 1 H NMR (…
Number of citations: 26 pubs.acs.org
MT Liu - 2017 - academicworks.cuny.edu
The detection of smell is initiated when an odorant binds and activates olfactory receptors (ORs) within the nose. Chapter 1 studies the structural requirements for activation of the OR-I7 …
Number of citations: 0 academicworks.cuny.edu
BN Reddy - 2015 - dspace.ncl.res.in
The Thesis entitled,“Enantioselective synthesis of bioactive molecules employing proline catalyzed-Aminoxylation, Sharpless asymmetric epoxidation and Oxidative aromatization of 1…
Number of citations: 0 dspace.ncl.res.in
SS Al-Hassan, RJ Cameron, AWC Curran… - Journal of the …, 1985 - pubs.rsc.org
The synthesis of 15 blocked 7,8-dihydropteridines is described in which the pyrazine ring is built from a derivative of an α-amino ketone. Three routes to the amino ketones based upon …
Number of citations: 41 pubs.rsc.org
Y Xiao, Y Huang, Z Zeng, X Luo, X Qian… - The Journal of Organic …, 2021 - ACS Publications
Sensitivity is an important parameter for a molecular probe. Hill-type pH probes exhibit improved detection sensitivity compared to the traditional pH probes following the Henderson–…
Number of citations: 5 pubs.acs.org
BJ Coffin - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… 2,3-Dihydroxy-3-ethylpentanoic acid (30) is made from ethyl 3-ethylpent-2-enoate, (from the reaction of pentan-3-one with ethyl 2-bromoacetate in the presence of zinc). This is reacted …
Number of citations: 2 www.sciencedirect.com

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